1-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-4-methylpiperazine
Description
1-{2-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}-4-methylpiperazine is a piperazine derivative featuring a pyrazole ring substituted with a 4-fluorophenyl group at position 3 and an ethyl linker connecting the pyrazole to a 4-methylpiperazine moiety. The fluorophenyl substitution in the target compound may enhance selectivity or pharmacokinetic properties compared to chlorinated analogs.
Properties
IUPAC Name |
1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl]-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN4/c1-20-8-10-21(11-9-20)7-6-14-12-18-19-16(14)13-2-4-15(17)5-3-13/h2-5,12H,6-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEXOUIIUXCLAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC2=C(NN=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-4-methylpiperazine involves a multi-step process. A common synthetic route starts with the preparation of the pyrazole ring, often via cyclization reactions involving appropriate hydrazines and 1,3-diketones. The key step typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate and a suitable β-keto ester under acidic or basic conditions to form the pyrazole core.
The subsequent steps involve the alkylation of the pyrazole with bromoethane and further reaction with 4-methylpiperazine to yield the target compound. Solvents like ethanol or methanol are commonly used, with reaction temperatures maintained at ambient to reflux conditions.
Industrial Production Methods
For industrial-scale production, the processes are scaled up with optimizations in reaction conditions, solvent recovery, and purification steps. Efficient purification techniques such as crystallization and column chromatography are employed to ensure high purity of the final product. Continuous flow synthesis is also explored for enhanced production efficiency and yield optimization.
Chemical Reactions Analysis
Types of Reactions
The compound 1-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: Involving reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Utilizing reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reaction with electrophiles or nucleophiles leading to substitutions at the fluorophenyl or pyrazole ring.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), with conditions often under basic or acidic environments.
Reduction Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), typically in solvents like ethanol or diethyl ether.
Substitution Reagents: Halogens, nitrating agents, or sulfonating agents, often conducted in solvents such as dichloromethane or acetonitrile.
Major Products Formed
The reactions lead to major products such as hydroxylated derivatives, reduced analogs, or substituted pyrazole derivatives, depending on the reagents and reaction conditions employed.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing piperazine and pyrazole structures exhibit promising anticancer properties. For example, derivatives of pyrazole have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (SK-LU-1), and liver (HepG2) cancers. The incorporation of the 4-fluorophenyl group enhances the potency of these compounds, making them viable candidates for further development as anticancer agents .
Neurological Disorders
Piperazine derivatives have been extensively studied for their activity on neurotransmitter systems. Specifically, they act as antagonists at histamine H3 receptors and sigma receptors, suggesting potential applications in treating neurological disorders such as anxiety and depression. The structural characteristics of 1-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-4-methylpiperazine may enhance its binding affinity and selectivity for these targets .
Antimicrobial Properties
The antimicrobial activity of piperazine derivatives has been documented in various studies. Compounds similar to this compound have shown effectiveness against a range of bacterial strains, indicating their potential use in developing new antibiotics .
Data Tables
| Application Area | Activity Type | Notable Findings |
|---|---|---|
| Anticancer | Cytotoxicity | Effective against MCF-7 and HepG2 cells |
| Neurological Disorders | Receptor Antagonism | High-affinity for histamine H3 receptors |
| Antimicrobial | Bacterial Inhibition | Effective against multiple bacterial strains |
Case Studies
Case Study 1: Anticancer Evaluation
A study evaluated the cytotoxic effects of several piperazine derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values lower than those of standard chemotherapeutic agents like 5-fluorouracil, highlighting their potential as novel anticancer drugs .
Case Study 2: Neurological Impact
In a pharmacological study focusing on receptor interactions, derivatives of this compound were tested for their ability to inhibit histamine H3 receptors. The results demonstrated significant receptor binding affinity, suggesting that such compounds could be developed into therapeutic agents for managing conditions like schizophrenia and depression .
Mechanism of Action
The mechanism of action of 1-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-4-methylpiperazine involves binding to specific molecular targets within cells. This binding triggers a cascade of biochemical events, influencing cellular pathways and processes.
Molecular Targets and Pathways
The compound targets enzymes such as cyclooxygenase (COX) and specific receptors like G-protein-coupled receptors (GPCRs). It modulates signaling pathways, including the MAPK/ERK pathway, resulting in altered cellular functions such as inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Table 1: Structural Comparison
Physicochemical Data
- Melting Points : Pyrazole derivatives in exhibit melting points between 81–106°C, influenced by fluorophenyl/methoxyphenyl groups . The target compound likely shares similar thermal stability.
- Solubility : Piperazine derivatives generally exhibit moderate aqueous solubility due to their basic nitrogen atoms, which can form salts (e.g., dihydrochloride salts in BD1063) .
Pharmacological and Functional Comparisons
Receptor Affinity and Selectivity
- BD1063 : High affinity for sigma-1 receptors (Ki = 2–9 nM), used to study cocaine addiction .
- GBR12909 (): A dopamine transporter inhibitor with a bis(4-fluorophenyl)methoxy group; structurally distinct but shares fluorophenyl motifs .
- Target Compound : The 4-fluorophenyl group may enhance sigma receptor binding compared to chlorinated analogs, as fluorination often improves metabolic stability and membrane permeability.
Behavioral and Therapeutic Profiles
- BD1063 : Attenuates cocaine-induced motor stimulation in rodent models .
- Compounds : Benzo[b]thiophene-piperazines show antipsychotic activity with reduced extrapyramidal side effects .
- Target Compound: Potential applications in neuropsychiatric disorders, pending confirmation of sigma receptor activity.
Biological Activity
1-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-4-methylpiperazine, a compound featuring a piperazine core with a pyrazole moiety, has garnered attention for its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 265.34 g/mol. The compound's structure allows for various interactions with biological targets, particularly in the central nervous system (CNS).
Interaction with Receptors
Research indicates that compounds similar to this compound often exhibit activity through multiple receptor systems:
- Serotonergic System : The compound may interact with serotonin receptors, influencing mood and anxiety levels. For instance, studies have shown that related compounds exhibit anxiolytic effects mediated by the serotonergic system and GABAA receptor sites .
- Dopaminergic Pathways : Similar piperazine derivatives have been noted for their potential in modulating dopaminergic signaling, which is crucial in treating disorders such as schizophrenia .
Anxiolytic and Antidepressant Effects
A significant study evaluated the anxiolytic and antidepressant-like activities of a related compound, LQFM192, which shares structural similarities with this compound. The findings reported that doses of LQFM192 demonstrated significant anxiolytic effects in behavioral tests such as the elevated plus-maze and forced swimming test. The effects were blocked by pretreatment with serotonin antagonists, indicating a serotonergic mechanism .
Neuroprotective Properties
In vivo studies have suggested that related compounds exhibit neuroprotective effects against ischemic damage. For instance, derivatives tested in models of cerebral ischemia showed prolonged survival times and reduced mortality rates among treated mice compared to controls . This suggests potential applications in neurodegenerative diseases or acute brain injuries.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀FN₃ |
| Molecular Weight | 265.34 g/mol |
| Anxiolytic Activity | Significant at 54 and 162 μmol/kg |
| Neuroprotective Activity | Prolonged survival in ischemic models |
Case Studies
- Anxiolytic Activity Study :
- Neuroprotective Effect Study :
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing 1-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-4-methylpiperazine?
Synthesis typically involves multi-step reactions, including:
- Pyrazole ring formation : Reacting 4-fluorophenylhydrazine with β-ketoesters or diketones under acidic conditions to yield the pyrazole core.
- Piperazine coupling : Alkylation or nucleophilic substitution to attach the 4-methylpiperazine moiety to the pyrazole-ethyl intermediate.
- Purification : Column chromatography or recrystallization to isolate the final product.
Optimization : Control reaction temperature (e.g., 60–80°C for cyclization), solvent polarity (DMF or THF for solubility), and stoichiometric ratios (1:1.2 for amine:alkylating agent) to improve yields (>70%) .
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for fluorophenyl; piperazine methyl at δ 2.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated m/z 330.18 for C₁₇H₂₁FN₄) .
- Infrared (IR) Spectroscopy : Peaks at 1600–1650 cm⁻¹ for C=N/C=C stretches in pyrazole and piperazine .
Basic: What preliminary biological activities have been reported for this compound?
- Receptor binding : Moderate affinity for serotonin (5-HT₁A) and dopamine D₂ receptors (IC₅₀ ~50–100 nM) due to the fluorophenyl and piperazine pharmacophores .
- In vitro assays : Tested in neuronal cell lines (e.g., SH-SY5Y) for cytotoxicity and neurotransmitter modulation .
Advanced: How can researchers resolve contradictory data in synthesis yields or biological activity?
- Yield discrepancies : Varying alkylation conditions (e.g., excess K₂CO₃ vs. NaH) may alter byproduct formation. Re-optimize reaction time (8–12 hr) and monitor intermediates via TLC .
- Activity variability : Use standardized assays (e.g., radioligand binding with consistent protein concentrations) and validate results across multiple cell lines .
Advanced: What experimental approaches are used to study receptor-ligand interactions for this compound?
- In vitro binding assays : Competitive displacement studies using [³H]spiperone for dopamine receptors or [³H]8-OH-DPAT for 5-HT₁A .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses in receptor active sites (e.g., hydrophobic interactions with Phe residues in D₂) .
Advanced: How can computational modeling guide the optimization of pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME to assess solubility (LogP ~2.5), blood-brain barrier penetration (BBB+), and cytochrome P450 interactions .
- QSAR analysis : Correlate substituent electronegativity (e.g., fluorine position) with receptor affinity to design analogs with improved selectivity .
Advanced: What strategies enhance selectivity for specific neurotransmitter receptors?
- Structural modifications : Introduce bulky groups (e.g., methyl on piperazine) to sterically hinder off-target binding .
- Fragment-based design : Replace fluorophenyl with bioisosteres (e.g., thiophene) to reduce nonspecific interactions .
Advanced: How can solubility and stability be improved for in vivo studies?
- Salt formation : Prepare hydrochloride salts to enhance aqueous solubility (>1 mg/mL in PBS) .
- pH stability testing : Use accelerated degradation studies (40°C, 75% humidity) and HPLC monitoring to identify degradation products (e.g., hydrolyzed pyrazole) .
Advanced: What methodologies identify metabolic pathways and metabolites?
- Microsomal incubation : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to detect phase I metabolites (e.g., hydroxylation at the ethyl linker) .
- CYP inhibition assays : Test interactions with CYP3A4/2D6 isoforms to predict drug-drug interactions .
Advanced: How can structure-activity relationship (SAR) studies prioritize analogs for further testing?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
